2-(6'-amino-5'-cyano-3'-methyl-2-oxo-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetamide
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Overview
Description
2-(6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetamide is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features an indole moiety, which is a significant heterocyclic system in natural products and drugs . Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
The synthesis of 2-(6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetamide involves several steps. One common synthetic route includes the cycloaddition reaction of α-cyanocinnamonitrile derivatives with ethyl acetoacetate in the presence of piperidine . This reaction typically occurs under mild conditions and yields the desired spiro compound with high efficiency. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, oxidation of spiro-thiolates with a DMSO-HCl system produces acidification products . Common reagents used in these reactions include NaNO2, diluted HCl, and DMSO. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Japp-Klingemann coupling reaction with 2-formylcyclohexanone provides functionalized phenylhydrazonocyclohexanone .
Scientific Research Applications
2-(6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetamide has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, indole derivatives have shown antiviral, anti-inflammatory, anticancer, and antimicrobial activities . In medicine, these compounds are being explored for their potential to treat various diseases, including cancer and viral infections. In the industry, they are used in the development of new pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism of action of 2-(6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetamide involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, which helps in developing new useful derivatives . The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, some indole derivatives have been shown to inhibit the activity of certain enzymes, leading to their therapeutic effects .
Comparison with Similar Compounds
Compared to other similar compounds, 2-(6’-amino-5’-cyano-3’-methyl-2-oxo-1’H-spiro[indole-3,4’-pyrano[2,3-c]pyrazol]-1(2H)-yl)acetamide stands out due to its unique spiro linkage and the presence of an indole moiety. Similar compounds include other spiro-indole derivatives and indole-based compounds such as 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate . These compounds share some biological activities but differ in their specific structures and mechanisms of action.
Properties
Molecular Formula |
C17H14N6O3 |
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Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-(6-amino-5-cyano-3-methyl-2'-oxospiro[2H-pyrano[2,3-c]pyrazole-4,3'-indole]-1'-yl)acetamide |
InChI |
InChI=1S/C17H14N6O3/c1-8-13-15(22-21-8)26-14(20)10(6-18)17(13)9-4-2-3-5-11(9)23(16(17)25)7-12(19)24/h2-5H,7,20H2,1H3,(H2,19,24)(H,21,22) |
InChI Key |
JNOCXBJZRYSWHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN1)OC(=C(C23C4=CC=CC=C4N(C3=O)CC(=O)N)C#N)N |
Origin of Product |
United States |
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